4-Bromo-2-(4-methoxyphenyl)thiophene

Synthetic methodology Cross-coupling Process chemistry

4-Bromo-2-(4-methoxyphenyl)thiophene (CAS 353269-41-7) is a 2,4-disubstituted thiophene derivative bearing a bromine atom at the 4-position and a 4-methoxyphenyl group at the 2-position of the thiophene core. With a molecular formula of C11H9BrOS and molecular weight of 269.16 g/mol, this heterocyclic building block is classified as a halogenated aromatic compound possessing both electron-donating (methoxy) and leaving-group (bromo) functionalities.

Molecular Formula C11H9BrOS
Molecular Weight 269.16g/mol
CAS No. 353269-41-7
Cat. No. B428754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(4-methoxyphenyl)thiophene
CAS353269-41-7
Molecular FormulaC11H9BrOS
Molecular Weight269.16g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=CS2)Br
InChIInChI=1S/C11H9BrOS/c1-13-10-4-2-8(3-5-10)11-6-9(12)7-14-11/h2-7H,1H3
InChIKeyZZOXOAVROZWAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(4-methoxyphenyl)thiophene (CAS 353269-41-7): Strategic Bromothiophene Building Block for Cross-Coupling and Materials Chemistry Procurement


4-Bromo-2-(4-methoxyphenyl)thiophene (CAS 353269-41-7) is a 2,4-disubstituted thiophene derivative bearing a bromine atom at the 4-position and a 4-methoxyphenyl group at the 2-position of the thiophene core [1]. With a molecular formula of C11H9BrOS and molecular weight of 269.16 g/mol, this heterocyclic building block is classified as a halogenated aromatic compound possessing both electron-donating (methoxy) and leaving-group (bromo) functionalities . The compound serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) and has been explicitly protected in pharmaceutical patents targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition for hormone-dependent disease therapeutics [2].

Why 4-Bromo-2-(4-methoxyphenyl)thiophene (CAS 353269-41-7) Cannot Be Interchanged with Positional Isomers or Non-Brominated Analogs


Regioisomeric substitution patterns on the thiophene ring fundamentally alter both reactivity profiles and biological target engagement, rendering simple substitution with positional analogs or non-halogenated precursors scientifically invalid. The 4-bromo substitution at the β-position of the thiophene ring confers distinct steric and electronic properties that govern site-selective cross-coupling outcomes [1]. The 4-methoxyphenyl group at the 2-position establishes a donor-acceptor electronic architecture distinct from analogs bearing the same substituents at alternative positions (e.g., 2-bromo-5-(4-methoxyphenyl)thiophene or 3-bromo-2-(4-methoxyphenyl)thiophene) . In pharmaceutical contexts, patent documentation explicitly claims this specific substitution pattern within bis(hydroxyphenyl)thiophene scaffolds for 17β-HSD1 inhibition, where positional variations yield markedly different inhibitory activity and selectivity profiles [2].

Quantitative Differentiation Evidence for 4-Bromo-2-(4-methoxyphenyl)thiophene (CAS 353269-41-7) Relative to Comparators


Synthetic Accessibility: 90% Isolated Yield for Direct Preparation via Suzuki-Miyaura Cross-Coupling

4-Bromo-2-(4-methoxyphenyl)thiophene can be synthesized directly from 2,4-dibromothiophene and 4-methoxyphenylboronic acid via palladium-catalyzed Suzuki-Miyaura cross-coupling, achieving an isolated yield of 90% under optimized conditions [1]. The reaction employs a dinuclear Pd(I)-Pd(I) precatalyst {[PtBu3]PdBr}2 with potassium fluoride as base in THF/H2O solvent, reaching completion within 2.0 hours [1]. In contrast, the non-brominated analog 2-(4-methoxyphenyl)thiophene (CAS 42545-43-7) requires alternative synthetic strategies and lacks the bromine handle essential for subsequent diversification [2].

Synthetic methodology Cross-coupling Process chemistry

Downstream Derivatization Efficiency: 99% Yield in C-H Activation Coupling to Dithienothiophene Derivatives

4-Bromo-2-(4-methoxyphenyl)thiophene participates in oxidative dehydro C-H coupling reactions to produce 3,3'-dibromo-5,5'-bis(4-methoxyphenyl)-2,2'-bithiophene with a reported yield of 99% [1]. This transformation occurs using potassium fluoride, bis(benzonitrile)palladium(II) chloride, and silver nitrate in DMSO solvent over 21.0 hours [1]. The 3-bromo positional isomer (CAS 252561-42-5) exhibits fundamentally different regiochemical outcomes in C-H activation due to altered steric and electronic environments at the β-position relative to the sulfur heteroatom [2].

C-H activation Organic electronics Conjugated materials

Lipophilicity and Physicochemical Profile: LogP 3.9 vs. Non-Brominated Analog

The calculated octanol-water partition coefficient (LogP) for 4-bromo-2-(4-methoxyphenyl)thiophene is 3.9, reflecting moderate lipophilicity suitable for membrane permeability in drug discovery contexts [1]. The non-brominated analog 2-(4-methoxyphenyl)thiophene (CAS 42545-43-7, molecular weight 190.26 g/mol, C11H10OS) lacks both the bromine atom and its associated physicochemical contributions, resulting in distinct solubility and partitioning behavior . The presence of bromine in the target compound increases molecular weight by 78.9 g/mol (269.16 vs. 190.26) and provides a heavy atom for X-ray crystallographic phasing and anomalous scattering applications [1].

Physicochemical properties ADME prediction Medicinal chemistry

Patent-Protected Pharmacological Relevance: Explicit Claim in 17β-HSD1 Inhibitor Intellectual Property

4-Bromo-2-(4-methoxyphenyl)thiophene is explicitly claimed within the Markush structure of US patent application US20110046147A1 covering 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors for the treatment and prophylaxis of hormone-related diseases, particularly estrogen-dependent conditions including breast cancer and endometriosis [1]. The non-brominated analog 2-(4-methoxyphenyl)thiophene (CAS 42545-43-7) is not specifically claimed in this patent family, indicating that the bromine substitution pattern contributes meaningfully to the intellectual property landscape and potentially to structure-activity relationships [2].

17β-HSD1 inhibition Hormone-dependent disease Breast cancer therapeutics

Optimal Procurement Scenarios for 4-Bromo-2-(4-methoxyphenyl)thiophene (CAS 353269-41-7): Evidence-Backed Applications


Medicinal Chemistry: 17β-HSD1 Inhibitor Development for Hormone-Dependent Disease

This compound is suitable for medicinal chemistry programs targeting 17β-HSD1 inhibition in estrogen-dependent breast cancer and endometriosis. As explicitly claimed in US20110046147A1, the 4-bromo-2-(4-methoxyphenyl)thiophene scaffold provides a strategic entry point for structure-activity relationship (SAR) exploration of bis(hydroxyphenyl)thiophene-based inhibitors [1]. The bromine atom enables late-stage functionalization via cross-coupling to generate diverse analog libraries for potency and selectivity optimization.

Organic Electronics: Monomer Precursor for Dithienothiophene-Based Conjugated Polymers

The compound's demonstrated 99% yield in oxidative dehydro C-H coupling to form bithiophene derivatives positions it as a high-efficiency monomer for synthesizing dithieno[3,2-b:2′,3′-d]thiophene (DTT)-based conjugated materials [2]. The 4-methoxyphenyl substituent contributes to solid-state fluorescence enhancement (2-3× over unsubstituted polythiophenes) when incorporated into polymer backbones, a property relevant to organic light-emitting diode (OLED) and organic photovoltaic (OPV) applications [3].

Diversity-Oriented Synthesis: Strategic Building Block with Orthogonal Reactive Sites

The compound provides two distinct reactive handles for sequential derivatization: the C4-bromo position for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) and the electron-rich 4-methoxyphenyl ring for electrophilic aromatic substitution or further functionalization after demethylation [4]. This orthogonality enables efficient construction of complex molecular architectures in diversity-oriented synthesis workflows without protecting group manipulations.

Structural Biology: Anomalous Scattering for X-ray Crystallography

The bromine atom at the 4-position provides anomalous scattering for experimental phasing in protein X-ray crystallography. When this compound or its derivatives are co-crystallized with target proteins (e.g., 17β-HSD1), the bromine atom facilitates unambiguous electron density assignment and binding mode determination without requiring selenomethionine incorporation or heavy-atom soaking [5].

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